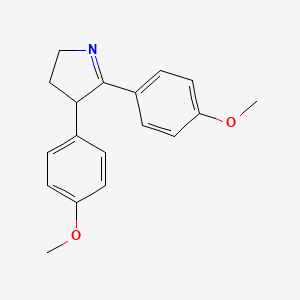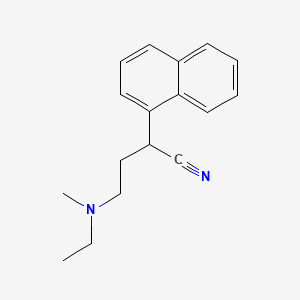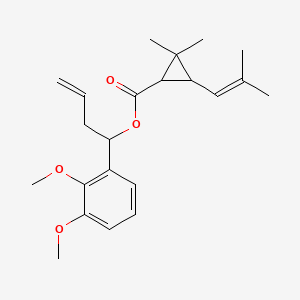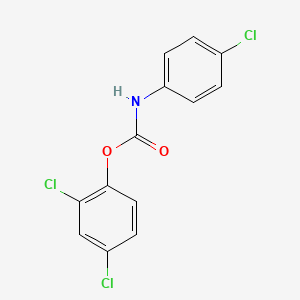
Pyruvic acid, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyruvic acid, oxime is a derivative of pyruvic acid, where the carbonyl group is converted into an oxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyruvic acid, oxime can be synthesized through the reaction of pyruvic acid with hydroxylamine. The reaction typically involves the use of an acidic or basic catalyst to facilitate the formation of the oxime group. The general reaction is as follows:
CH3COCOOH+NH2OH→CH3C(NOH)COOH+H2O
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, such as the fermentation of glucose using specific strains of bacteria or yeast. These methods are preferred due to their higher yield and selectivity compared to traditional chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including pyruvate and nitrite.
Substitution: this compound can participate in substitution reactions where the oxime group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and bleach.
Reduction: Reducing agents like lithium aluminium hydride are commonly used.
Major Products:
Oxidation: Pyruvate and nitrite.
Reduction: Primary amines.
Aplicaciones Científicas De Investigación
Pyruvic acid, oxime has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyruvic acid, oxime involves its conversion to pyruvate and nitrite through the catalytic action of pyruvic oxime dioxygenase. This enzyme facilitates the degradation of this compound, playing a crucial role in heterotrophic nitrification . Additionally, this compound can act as a biological fuel by being converted to acetyl coenzyme A, which enters the citric acid cycle to produce ATP .
Comparación Con Compuestos Similares
- Acetylformic acid
- Acetoacetic acid
- Methylglyoxime
Comparison: Pyruvic acid, oxime is unique due to its oxime functional group, which imparts distinct chemical properties compared to other similar compounds. For instance, while acetylformic acid and acetoacetic acid are also keto acids, they do not possess the oxime group, which allows this compound to participate in specific reactions such as the formation of primary amines through reduction .
Propiedades
Número CAS |
5447-36-9 |
|---|---|
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-16-9-5-6(2-3-8(9)12)4-7(11-15)10(13)14/h2-3,5,12,15H,4H2,1H3,(H,13,14)/b11-7- |
Clave InChI |
ORLNMIHKAMNRSW-XFFZJAGNSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C/C(=N/O)/C(=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=NO)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)



![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)





